molecular formula C19H35NO B14143921 1,5-Dicyclopentyl-4,4-dimethyl-5-(dimethylamino)-1-pentanone CAS No. 3853-14-3

1,5-Dicyclopentyl-4,4-dimethyl-5-(dimethylamino)-1-pentanone

Cat. No.: B14143921
CAS No.: 3853-14-3
M. Wt: 293.5 g/mol
InChI Key: MJCRLUQNZXBHGU-UHFFFAOYSA-N
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Description

1,5-Dicyclopentyl-4,4-dimethyl-5-(dimethylamino)-1-pentanone is an organic compound that belongs to the class of ketones It features a complex structure with multiple cyclopentyl and dimethyl groups, as well as a dimethylamino functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dicyclopentyl-4,4-dimethyl-5-(dimethylamino)-1-pentanone typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Ketone Backbone: Starting with a suitable precursor, such as a cyclopentyl ketone, the backbone can be constructed through aldol condensation or other carbon-carbon bond-forming reactions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Addition of Dimethylamino Group: The dimethylamino group can be added through nucleophilic substitution reactions, using dimethylamine as the nucleophile.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

1,5-Dicyclopentyl-4,4-dimethyl-5-(dimethylamino)-1-pentanone can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides for alkylation reactions.

Major Products

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,5-Dicyclopentyl-4,4-dimethyl-5-(dimethylamino)-1-pentanone may have applications in:

    Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Potential use in biochemical studies or as a probe in molecular biology.

    Medicine: Possible applications in drug development or as a pharmacological agent.

    Industry: Use in the production of materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of 1,5-Dicyclopentyl-4,4-dimethyl-5-(dimethylamino)-1-pentanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. In chemical reactions, its reactivity would be determined by the functional groups present and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dicyclopentyl-4,4-dimethyl-1-pentanone: Lacks the dimethylamino group.

    1,5-Dicyclopentyl-4,4-dimethyl-5-(methylamino)-1-pentanone: Contains a methylamino group instead of a dimethylamino group.

Uniqueness

1,5-Dicyclopentyl-4,4-dimethyl-5-(dimethylamino)-1-pentanone is unique due to the presence of both cyclopentyl and dimethyl groups, as well as the dimethylamino functional group. This combination of structural features may confer unique chemical and biological properties, making it distinct from similar compounds.

Properties

CAS No.

3853-14-3

Molecular Formula

C19H35NO

Molecular Weight

293.5 g/mol

IUPAC Name

1,5-dicyclopentyl-5-(dimethylamino)-4,4-dimethylpentan-1-one

InChI

InChI=1S/C19H35NO/c1-19(2,14-13-17(21)15-9-5-6-10-15)18(20(3)4)16-11-7-8-12-16/h15-16,18H,5-14H2,1-4H3

InChI Key

MJCRLUQNZXBHGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC(=O)C1CCCC1)C(C2CCCC2)N(C)C

Origin of Product

United States

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